molecular formula C13H22N2O4 B13952726 tert-Butyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)hydrazinecarboxylate

tert-Butyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)hydrazinecarboxylate

Cat. No.: B13952726
M. Wt: 270.32 g/mol
InChI Key: IHFLPXWCXWFHFJ-UHFFFAOYSA-N
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Description

tert-Butyl 2-(1,4-dioxaspiro[4. This compound is characterized by its unique spirocyclic structure, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

The synthesis of tert-Butyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)hydrazinecarboxylate typically involves multiple steps, starting with the formation of the spirocyclic core. The synthetic route often includes the reaction of appropriate starting materials under controlled conditions to form the desired spirocyclic intermediate. This intermediate is then further reacted with tert-butyl hydrazinecarboxylate to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

tert-Butyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)hydrazinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)hydrazinecarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

tert-Butyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)hydrazinecarboxylate can be compared with other similar compounds, such as:

    tert-Butyl N-(8-methyl-1,4-dioxaspiro[4.5]decan-8-yl)carbamate: This compound has a similar spirocyclic structure but differs in the substituents attached to the spirocyclic core.

    tert-Butyl 1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate: Another related compound with a different arrangement of atoms within the spirocyclic structure.

The uniqueness of this compound lies in its specific chemical structure and the resulting properties, which make it suitable for a wide range of applications.

Properties

IUPAC Name

tert-butyl N-(1,4-dioxaspiro[4.5]decan-8-ylideneamino)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O4/c1-12(2,3)19-11(16)15-14-10-4-6-13(7-5-10)17-8-9-18-13/h4-9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHFLPXWCXWFHFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NN=C1CCC2(CC1)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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